ethyl N-(benzenesulfonyl)carbamate
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Overview
Description
Ethyl phenylsulfonylcarbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenylsulfonylcarbamate can be synthesized through several methods. One common method involves the reaction of phenylsulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields ethyl phenylsulfonylcarbamate as the main product .
Industrial Production Methods: In industrial settings, the production of ethyl phenylsulfonylcarbamate may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl phenylsulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted carbamates
Scientific Research Applications
Ethyl phenylsulfonylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl phenylsulfonylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes, thereby affecting the enzyme’s activity.
Comparison with Similar Compounds
- Methyl phenylsulfonylcarbamate
- Propyl phenylsulfonylcarbamate
- Butyl phenylsulfonylcarbamate
Comparison: Ethyl phenylsulfonylcarbamate is unique due to its specific ethyl group, which imparts distinct chemical properties compared to its methyl, propyl, and butyl counterparts.
Properties
CAS No. |
32111-09-4 |
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Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
ethyl N-(benzenesulfonyl)carbamate |
InChI |
InChI=1S/C9H11NO4S/c1-2-14-9(11)10-15(12,13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) |
InChI Key |
RUUGNIQERAFPSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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